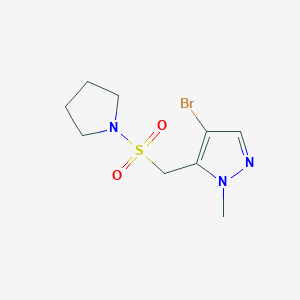
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-1-メチル-5-((ピロリジン-1-イルスルホニル)メチル)-1H-ピラゾールは、ピラゾール環に臭素原子、メチル基、ピロリジン-1-イルスルホニル基が結合したユニークな構造を持つ合成有機化合物です。
準備方法
合成経路と反応条件
4-ブロモ-1-メチル-5-((ピロリジン-1-イルスルホニル)メチル)-1H-ピラゾールの合成は通常、ピラゾール環の調製から始まり、臭素原子、メチル基、ピロリジン-1-イルスルホニル基を導入する複数のステップを伴います。これらの反応で使用される一般的な試薬には、臭素化剤、メチル化剤、スルホニル化剤などがあります。反応条件は、通常、ジクロロメタンまたはアセトニトリルなどの溶媒を使用し、反応は通常、高収率と純度を確保するために、制御された温度と不活性雰囲気下で行われます。
工業生産方法
工業的な環境では、4-ブロモ-1-メチル-5-((ピロリジン-1-イルスルホニル)メチル)-1H-ピラゾールの生産は、大規模なバッチプロセスまたは連続フロープロセスを含む場合があります。これらの方法は、厳しい品質管理基準を維持しながら、合成の効率とコスト効率を最適化するために設計されています。クロマトグラフィーや結晶化などの自動反応器と高度な精製技術の使用は、工業生産において一般的です。
化学反応の分析
反応の種類
4-ブロモ-1-メチル-5-((ピロリジン-1-イルスルホニル)メチル)-1H-ピラゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実行できます。
置換: この化合物中の臭素原子は、求核置換反応を使用して他の官能基で置換できます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中のアミンやチオールなどの求核試薬。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成し、還元はアルコールまたはアミンを生成し、置換反応は異なる官能基を持つ新しいピラゾール誘導体の形成をもたらす可能性があります。
科学研究への応用
4-ブロモ-1-メチル-5-((ピロリジン-1-イルスルホニル)メチル)-1H-ピラゾールは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、または抗がん性などの生物活性化合物の可能性について調査されています。
医学: さまざまな疾患の治療のための薬物候補として、その潜在的な治療的用途について探求されています。
工業: その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-ブロモ-1-メチル-5-((ピロリジン-1-イルスルホニル)メチル)-1H-ピラゾールの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的および経路は、特定の用途および使用状況によって異なります。
類似の化合物との比較
類似の化合物
4-ブロモ-1-メチル-1H-ピラゾール: ピロリジン-1-イルスルホニル基がなく、化学的および生物学的特性が異なります。
1-メチル-5-((ピロリジン-1-イルスルホニル)メチル)-1H-ピラゾール:
4-ブロモ-1-メチル-5-(メチルスルホニル)-1H-ピラゾール: ピロリジン-1-イルスルホニル基の代わりにメチルスルホニル基が含まれており、化学的挙動が異なります。
独自性
4-ブロモ-1-メチル-5-((ピロリジン-1-イルスルホニル)メチル)-1H-ピラゾールは、臭素原子とピロリジン-1-イルスルホニル基の両方の存在により、独特です。これは、明確な化学的および生物学的特性を与えます。官能基のこの組み合わせは、さまざまな研究および産業用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the pyrrolidin-1-ylsulfonyl group, resulting in different chemical and biological properties.
1-Methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole:
4-Bromo-1-methyl-5-(methylsulfonyl)-1H-pyrazole: Contains a methylsulfonyl group instead of the pyrrolidin-1-ylsulfonyl group, leading to different chemical behavior.
Uniqueness
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the pyrrolidin-1-ylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H14BrN3O2S |
|---|---|
分子量 |
308.20 g/mol |
IUPAC名 |
4-bromo-1-methyl-5-(pyrrolidin-1-ylsulfonylmethyl)pyrazole |
InChI |
InChI=1S/C9H14BrN3O2S/c1-12-9(8(10)6-11-12)7-16(14,15)13-4-2-3-5-13/h6H,2-5,7H2,1H3 |
InChIキー |
CEBMJZXDQTUOET-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Br)CS(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




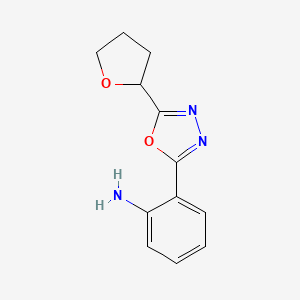
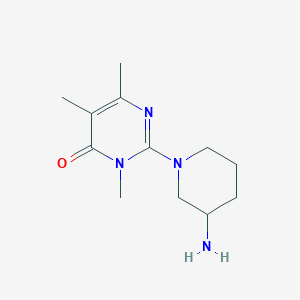
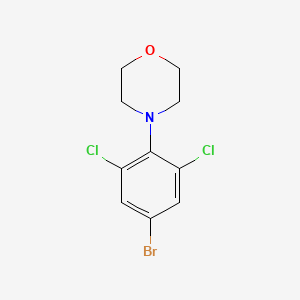
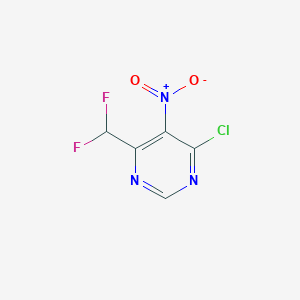


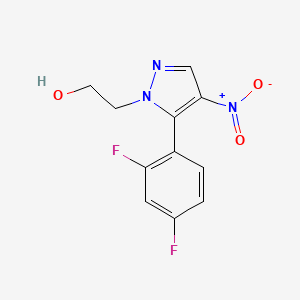
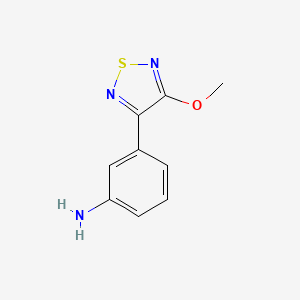

![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
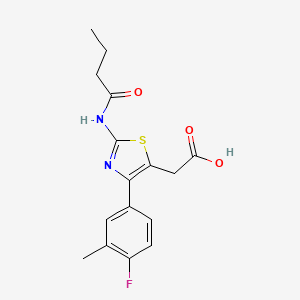
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
